methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by:
- A methyl ester at position 5.
- A 3-chlorophenyl group at position 4, contributing steric bulk and electronic effects via the chloro substituent.
- A (4-methoxybenzenesulfonyl)methyl substituent at position 6, introducing polarity and hydrogen-bonding capacity.
DHPMs are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-28-14-6-8-15(9-7-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-4-3-5-13(21)10-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAFEMLMLDQDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Based on the search results, here's what is known about the applications of methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
Compound Identification
Applications
- The compound is included in Antiviral Libraries .
- The compound is related to other heterocyclic compounds with reported anti-TMV (Tobacco Mosaic Virus) activity . Some phenanthrene-containing N-heterocyclic compounds have demonstrated good to reasonable anti-TMV activity, with some exhibiting higher activity than the lead compound antofine and commercial ribavirin .
- Other related compounds:
- Methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- {(R)-4-[Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzenesulfonyl)-amino]-4-hydroxycarbamoyl-butyl}-carbamic acid 2-chloro-benzyl ester .
- 2-{(4-chlorophenyl)methylsulfonamido}-N-hydroxyacetamide .
- 1-[(4-chlorophenyl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine .
- 6-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(3-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine .
Mechanism of Action
The mechanism of action of methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Biological Activity
Methyl 4-(3-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, drawing from various studies to highlight its pharmacological potential.
Synthesis and Characterization
The synthesis of tetrahydropyrimidine derivatives, including the compound , typically involves multi-component reactions. For instance, a study described a solvent-less synthesis method that yielded several tetrahydropyrimidine derivatives with significant biological activities . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are commonly employed to confirm the molecular structure and purity of synthesized compounds .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that tetrahydropyrimidines exhibit broad-spectrum antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) was determined using broth dilution methods, revealing promising results for certain derivatives .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Candida albicans | 64 | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5.351 to 18.69 µg/mL depending on the specific derivative and cell line tested .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HepG2 | 10.5 | Moderate |
| MCF-7 | 7.8 | High |
Enzyme Inhibition
The compound's ability to inhibit enzymes associated with metabolic disorders has also been assessed. Specifically, it showed significant inhibition of α-glucosidase, which is important in the management of diabetes. The IC50 values for enzyme inhibition ranged from 6.539 to 11.27 µM across different derivatives .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies have suggested that the compound binds effectively to specific receptors involved in signaling pathways related to cancer proliferation and metabolic regulation .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of tetrahydropyrimidine derivatives including our compound against clinical isolates of bacteria and fungi, demonstrating significant antimicrobial activity that suggests potential therapeutic applications in infectious diseases .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on HepG2 cells, where it was found to induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among analogs lie in substituents at positions 4 and 6 , which influence physicochemical properties and bioactivity. Below is a detailed analysis:
Position 4 Substituents
Position 6 Substituents
Key Research Findings
Sulfonyl vs.
Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group in the target compound offers moderate steric hindrance, whereas bis(trifluoromethyl)phenyl analogs exhibit extreme lipophilicity, limiting aqueous compatibility .
Impact of Thioxo Substitution : Replacing the 2-oxo group with thioxo (e.g., in ) increases ring rigidity and antioxidant capacity but may reduce metabolic stability due to sulfur oxidation .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 3-chlorobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a sulfonylurea derivative (e.g., 4-methoxybenzenesulfonylmethyl thiourea). Key parameters include:
Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?
Structural confirmation involves:
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–S = 1.76 Å) and dihedral angles (e.g., 85.2° between pyrimidine and aryl rings) .
- NMR spectroscopy : ¹H NMR shows characteristic peaks for the sulfonylmethyl group (δ 3.8–4.2 ppm) and the 3-chlorophenyl moiety (δ 7.2–7.5 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 449.3 (M+H⁺) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Antibacterial activity is tested via:
- MIC assays : Against S. aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) using broth microdilution .
- Cytotoxicity : MTT assays on mammalian cells (IC₅₀ > 100 µM) ensure selectivity .
Advanced Research Questions
Q. What mechanistic insights exist regarding its bioactivity, particularly enzyme inhibition or receptor binding?
The sulfonylmethyl group may inhibit bacterial dihydrofolate reductase (DHFR) by mimicking the pterin substrate. Docking studies suggest a binding affinity (ΔG = −9.2 kcal/mol) comparable to trimethoprim . Enzyme kinetics (e.g., Kᵢ = 1.8 µM) and mutagenesis assays validate key residues (e.g., Asp27) for interaction .
Q. How do structural modifications (e.g., substituents on the aryl or sulfonyl groups) affect bioactivity and selectivity?
Q. How can contradictory data in literature (e.g., varying MIC values) be resolved?
Discrepancies arise from:
- Strain variability : S. aureus ATCC 25923 vs. clinical isolates may differ in efflux pump expression .
- Assay conditions : Cation-adjusted Mueller-Hinton broth vs. nutrient agar affects solubility . Standardized CLSI protocols are recommended .
Q. What computational tools (e.g., QSAR, molecular dynamics) guide the design of analogs with improved properties?
- QSAR models : Highlight the importance of ClogP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- MD simulations : Reveal stable binding to DHFR over 100 ns, with RMSD < 2.0 Å .
Q. What are the compound’s pharmacokinetic profiles, and how can metabolic stability be enhanced?
Q. How do polymorphic forms impact crystallinity and bioavailability?
X-ray data show two polymorphs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
